molecular formula C10H20N2O3 B574733 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine CAS No. 178311-50-7

1-Boc-3-[(2-hydroxyethyl)amino]-azetidine

Cat. No.: B574733
CAS No.: 178311-50-7
M. Wt: 216.281
InChI Key: DHWATTIOQGUEIQ-UHFFFAOYSA-N
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Description

1-Boc-3-[(2-hydroxyethyl)amino]-azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, and a hydroxyethyl group attached to the azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine typically involves the protection of the amino group with a Boc group, followed by the introduction of the hydroxyethyl group. One common method involves the reaction of azetidine with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected azetidine is then reacted with ethylene oxide or 2-bromoethanol to introduce the hydroxyethyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The azetidine ring can be reduced to form a saturated amine.

    Substitution: The hydroxyethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed:

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a saturated amine.

    Substitution: Formation of various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Pharmaceutical Development
1-Boc-3-[(2-hydroxyethyl)amino]-azetidine serves as a crucial intermediate in the synthesis of complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals. The compound's structure allows for the introduction of various functional groups, enabling the creation of diverse derivatives that can exhibit different biological activities.

Building Block for Specialty Chemicals
The compound is utilized as a building block in the production of specialty chemicals. Its ability to undergo further chemical transformations makes it a versatile component in synthetic pathways aimed at developing novel materials.

Biological Research

Interactions with Biological Targets
Research has shown that this compound interacts with specific enzymes and receptors, making it a subject of interest in biological studies. The hydroxyethyl and methylamino groups can form hydrogen bonds with biological targets, potentially modulating their activity.

Potential Therapeutic Applications
Ongoing studies are exploring the compound's potential as a therapeutic agent, particularly for neurological disorders and cancer. Its ability to act on nicotinic acetylcholine receptors (nAChRs) has been highlighted in research focused on developing antidepressants with unique mechanisms of action . For instance, analogs of azetidine derivatives have demonstrated selective binding to α4β2-nicotinic acetylcholine receptors, indicating their potential in treating mood disorders .

Industrial Applications

Production of Polymers and Materials
In industrial settings, this compound is used as a precursor for synthesizing polymers and other advanced materials. The compound's reactivity allows it to participate in polymerization reactions, leading to the development of materials with specific properties tailored for various applications.

Table 1: Summary of Applications

Application AreaSpecific UseReferences
ChemistryIntermediate in pharmaceutical synthesis
BiologyInteraction with nAChRs
MedicinePotential therapeutic agent for neurological disorders
IndustryBuilding block for polymers

Case Study: Antidepressant Development

A study investigating the effects of this compound analogs on nAChRs revealed promising results for developing antidepressants. The compounds exhibited high potency and selectivity for α4β2-nicotinic acetylcholine receptors, suggesting their potential efficacy in mood regulation therapies .

Mechanism of Action

The mechanism of action of 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine involves its interaction with various molecular targets. The Boc group provides protection to the amino group, allowing selective reactions at other sites. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further react with other molecules.

Comparison with Similar Compounds

    1-Boc-3-amino-azetidine: Lacks the hydroxyethyl group, making it less versatile in certain reactions.

    1-Boc-3-[(2-methoxyethyl)amino]-azetidine: Contains a methoxyethyl group instead of a hydroxyethyl group, affecting its reactivity and solubility.

    1-Boc-3-[(2-chloroethyl)amino]-azetidine: Contains a chloroethyl group, making it more reactive in nucleophilic substitution reactions.

Uniqueness: 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine is unique due to the presence of both the Boc protecting group and the hydroxyethyl group. This combination allows for selective reactions and provides versatility in synthetic applications. The hydroxyethyl group also enhances the compound’s solubility and reactivity compared to similar compounds with different substituents.

Biological Activity

1-Boc-3-[(2-hydroxyethyl)amino]-azetidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The azetidine ring structure combined with the Boc (tert-butyloxycarbonyl) protecting group and the hydroxyethylamino functionality offers unique properties that can influence its interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound has a molecular formula of C10_{10}H19_{19}N2_{2}O2_{2} and a molecular weight of approximately 199.27 g/mol. The presence of the hydroxyethyl group enhances its solubility and potential interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The hydroxyethyl group can form hydrogen bonds, which may modulate the activity of target proteins. The Boc group can be removed to expose the amine, allowing for further interactions that could enhance its pharmacological profile.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that azetidine derivatives can possess antimicrobial properties, making them candidates for developing new antibiotics.
  • Neurological Effects : There is ongoing research into the compound's potential as a therapeutic agent for neurological disorders, possibly through modulation of neurotransmitter systems.
  • Cancer Research : Investigations into the compound's efficacy against various cancer cell lines are underway, focusing on its ability to inhibit tumor growth.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related azetidine derivatives:

Compound NameKey FeaturesBiological Activity
1-Boc-3-[(2-hydroxyethyl)methylamino]-azetidineContains methylamino groupPotentially reduced activity compared to the hydroxyethyl variant
1-Boc-3-aminomethyl-azetidineLacks hydroxyethyl groupLess versatile in chemical reactions
1-Boc-3-hydroxy-azetidineLacks methylamino groupReduced biological activity

Case Studies and Research Findings

Several studies have highlighted the potential applications and biological activities associated with azetidine derivatives:

  • Antimicrobial Studies : A study on azetidine derivatives demonstrated significant antimicrobial effects against various bacterial strains, indicating that structural modifications could enhance their efficacy.
  • Cancer Cell Line Testing : Research has indicated that certain azetidine derivatives exhibit cytotoxic effects on cancer cell lines, suggesting a pathway for further investigation into their use as anticancer agents.
  • Neuropharmacological Research : Investigations into the modulation of neurotransmitter systems have shown promise for azetidine derivatives in treating neurological disorders, particularly through their interaction with nicotinic acetylcholine receptors .

Properties

IUPAC Name

tert-butyl 3-(2-hydroxyethylamino)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-6-8(7-12)11-4-5-13/h8,11,13H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWATTIOQGUEIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101165581
Record name 1,1-Dimethylethyl 3-[(2-hydroxyethyl)amino]-1-azetidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101165581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178311-50-7
Record name 1,1-Dimethylethyl 3-[(2-hydroxyethyl)amino]-1-azetidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178311-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-[(2-hydroxyethyl)amino]-1-azetidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101165581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-Boc-3-azetidinone (1.0 g, 5.84 mmol) was treated with ethanolamine following Procedure 1-Method A to yield N-(N-Boc-azetidin-3-yl)-2-amino-ethanol (0.75 g, 3.46 mmol, 62.3% yield): MS m/e [M+H]+ calcd 217.1, found 217.2.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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